

Spectroscopic Profile of 4-Nitrobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrobenzamide

Cat. No.: B147303

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Nitrobenzamide** (CAS No. 619-80-7), a key intermediate in organic synthesis and drug discovery. This document collates and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format for researchers, scientists, and professionals in the field of drug development. Detailed experimental methodologies and visual representations of key spectroscopic features are included to facilitate a deeper understanding of the compound's structural characteristics.

Introduction

4-Nitrobenzamide is a nitro-substituted aromatic amide with the molecular formula $C_7H_6N_2O_3$. Its chemical structure, consisting of a benzene ring substituted with a nitro group and an amide group at the para position, makes it a versatile building block for the synthesis of various pharmaceutical compounds and other functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of **4-Nitrobenzamide** in any research or development setting. This guide serves as a centralized resource for its 1H NMR, ^{13}C NMR, IR, and MS data.

Spectroscopic Data

The following sections provide a detailed summary of the key spectroscopic data for **4-Nitrobenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule. The data presented here was acquired in Acetone-d₆.

Table 1: ¹H NMR Spectroscopic Data for **4-Nitrobenzamide** (400 MHz, Acetone-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.49	Doublet	2H	1.3	Aromatic H (ortho to -NO ₂)
8.21	Doublet	2H	1.28	Aromatic H (ortho to -CONH ₂)
7.83	Singlet (broad)	1H	-	Amide -NH ₂
7.00	Singlet (broad)	1H	-	Amide -NH ₂

Table 2: ¹³C NMR Spectroscopic Data for **4-Nitrobenzamide** (400 MHz, Acetone-d₆)

Chemical Shift (δ) ppm	Assignment
167.47	Carbonyl C (C=O)
150.69	Aromatic C (para to -CONH ₂)
141.15	Aromatic C (ipso to -CONH ₂)
129.94	Aromatic C (ortho to -CONH ₂)
124.34	Aromatic C (ortho to -NO ₂)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **4-Nitrobenzamide** is typically acquired using a KBr-pellet technique.[\[1\]](#)

Table 3: Key IR Absorption Bands for **4-Nitrobenzamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H Stretch (Amide)
1680-1630	Strong	C=O Stretch (Amide I)
1620-1580	Medium	N-H Bend (Amide II)
1530-1500	Strong	Asymmetric NO ₂ Stretch
1350-1330	Strong	Symmetric NO ₂ Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here was obtained using Electron Ionization (EI).

Table 4: Key Mass Spectrometry Data for **4-Nitrobenzamide (EI)**

m/z	Relative Intensity (%)	Assignment
166	High	[M] ⁺ (Molecular Ion)
150	High	[M - NH ₂] ⁺
120	Medium	[M - NO ₂] ⁺
104	High	[M - NH ₂ - NO] ⁺ or [C ₇ H ₄ O] ⁺
92	Medium	[C ₆ H ₄ O] ⁺
76	High	[C ₆ H ₄] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **4-Nitrobenzamide**.

NMR Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **4-Nitrobenzamide** is dissolved in approximately 0.7 mL of a deuterated solvent, such as Acetone-d₆, in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer.
- Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 200 ppm. The number of scans is adjusted to obtain a good signal-to-noise ratio.

IR Spectroscopy (KBr Pellet Method)

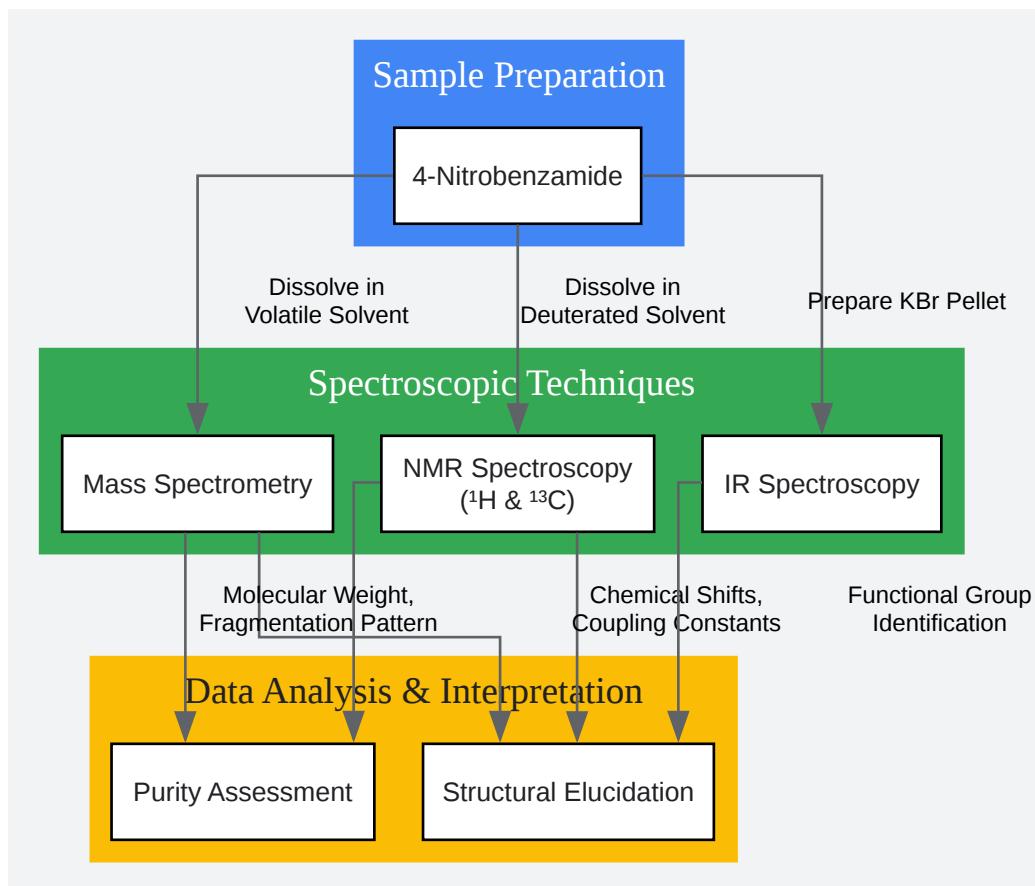
- Sample Preparation: Approximately 1-2 mg of **4-Nitrobenzamide** is finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample holder is recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically from 4000 to 400 cm^{-1} .

Mass Spectrometry (GC-MS with EI)

- Sample Preparation: A dilute solution of **4-Nitrobenzamide** (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or ethyl acetate.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is used.
- Data Acquisition: The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a beam of electrons (typically at 70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

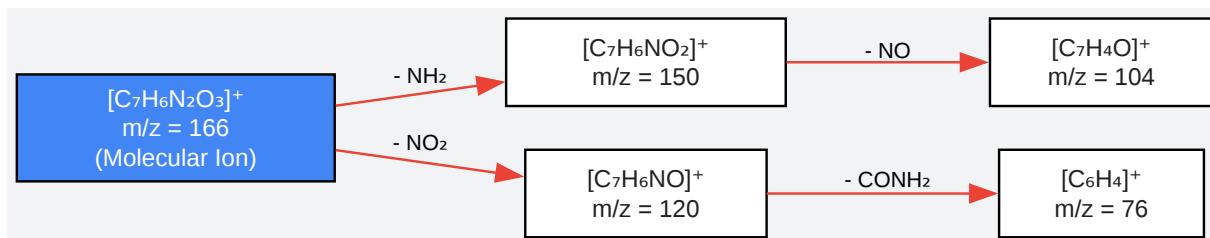
Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the spectroscopic analysis of **4-Nitrobenzamide**.



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Caption: General workflow for the spectroscopic analysis of **4-Nitrobenzamide**.



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Caption: Key fragmentation pathways of **4-Nitrobenzamide** in EI-MS.

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References

- 1. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]
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